molecular formula C9H7NO3 B12736044 Isonitrinic acid E CAS No. 83016-51-7

Isonitrinic acid E

Cat. No.: B12736044
CAS No.: 83016-51-7
M. Wt: 177.16 g/mol
InChI Key: NWXXRSALAADDFI-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonitrinic acid E is a fungal secondary metabolite belonging to the isonitrile antibiotic family. It was first identified during antibiotic screening in Trichoderma species in 1982 . Structurally, it is part of a group of six related compounds (isonitrins A–D and isonitrinic acids E–F) characterized by an isonitrile (-NC) functional group, which confers antimicrobial properties . The compound is primarily synthesized by Trichoderma hamatum and other Trichoderma species, with production patterns varying significantly across strains . For example, some strains produce isonitrin C and isonitrinic acids E/F, while others produce isonitrin D instead .

This compound exhibits weak but broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, though its potency is lower compared to other isonitrins like isonitrin A . It has been detected in diverse ecological niches, including the rhizosphere of black pepper plants, where Streptomyces strains IISRBPAct1 and IISRBPAct2 produce it alongside other antibiotics such as brefeldin A and harzianopyridone .

Properties

CAS No.

83016-51-7

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(E)-3-(4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-1-yl)prop-2-enoic acid

InChI

InChI=1S/C9H7NO3/c1-10-6-2-4-9(8(6)13-9)5-3-7(11)12/h2-3,5,8H,4H2,(H,11,12)/b5-3+

InChI Key

NWXXRSALAADDFI-HWKANZROSA-N

Isomeric SMILES

[C-]#[N+]C1=CCC2(C1O2)/C=C/C(=O)O

Canonical SMILES

[C-]#[N+]C1=CCC2(C1O2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonitrinic acid E is typically produced through fermentation processes involving specific strains of Trichoderma. The production involves cultivating the fungi in a suitable medium, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the inoculation of the bioreactor with Trichoderma strains, followed by fermentation under optimal conditions of temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Isonitrinic acid E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions of temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Isonitrinic acid E has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of isonitrile chemistry and as a reagent in organic synthesis.

    Biology: It is studied for its antimicrobial properties and its potential use in controlling plant pathogens.

    Medicine: It is investigated for its potential as an antibiotic against various bacterial and fungal infections.

    Industry: It is explored for its use in the development of biocontrol agents for agriculture

Mechanism of Action

The mechanism of action of isonitrinic acid E involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a wide range of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The isonitrile antibiotics share structural homology but differ in biological activity, producing organisms, and ecological roles. Below is a detailed comparison of isonitrinic acid E with related compounds:

Table 1: Comparative Analysis of Isonitrile Antibiotics

Compound Producing Organisms Molecular Features Biological Activity Key References
This compound Trichoderma hamatum, T. harzianum, Streptomyces spp. Weakly acidic, isonitrile group Broad-spectrum antibacterial (Gram±), low potency
Isonitrin A Trichoderma hamatum Isonitrile derivative Strong antifungal/antibacterial activity
Isonitrin D Trichoderma polysporum, T. viride Non-acidic isonitrile Narrow-spectrum antibacterial (Gram+)
Xanthocillin Aspergillus fumigatus Dimeric isocyanide Cytotoxic, inhibits bacterial growth
Darlucin B Aspergillus spp. Monomeric isocyanide Antifungal, moderate activity

Key Findings:

Structural and Functional Divergence: this compound is distinguished by its carboxylic acid group, which is absent in non-acidic isonitrins like isonitrin D . This structural difference likely contributes to its weaker antimicrobial efficacy compared to isonitrin A, which lacks the acid moiety but has a more lipophilic structure . Xanthocillin and darlucin B, produced by Aspergillus spp., are structurally distinct (dimeric vs. monomeric isocyanides) and exhibit cytotoxic rather than broad antibacterial effects .

Species-Specific Biosynthesis :

  • Trichoderma species demonstrate strain-specific production patterns. For instance, T. hamatum synthesizes both this compound and isonitrin A, whereas T. viride predominantly produces isonitrin D .
  • Gene cluster analyses in Aspergillus fumigatus reveal that isocyanide synthases (ICS) are encoded in dedicated biosynthetic pathways, suggesting evolutionary divergence from Trichoderma isonitrile pathways .

Ecological Roles: this compound is frequently co-produced with plant-protective metabolites (e.g., harzianopyridones) in rhizosphere-associated Streptomyces and Trichoderma strains, implying a role in microbial competition and plant defense . In contrast, xanthocillin from A. fumigatus is linked to virulence in mammalian hosts, highlighting niche-specific adaptations .

Research Implications and Gaps

  • Pharmacological Potential: Despite its weak activity, this compound’s broad-spectrum effects warrant structural optimization studies to enhance potency .
  • Ecological Significance : The correlation between Trichoderma species and isonitrile production patterns could inform biocontrol strategies in agriculture .
  • Unresolved Questions : The exact biosynthetic pathway of this compound remains uncharacterized, unlike the well-studied ICS clusters in Aspergillus .

Q & A

Q. What are the established synthesis pathways for Isonitrinic acid E, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nitration followed by acid-catalyzed cyclization. Key parameters include temperature control (e.g., maintaining ≤70°C to avoid byproducts) and solvent selection (polar aprotic solvents like DMF enhance intermediate stability). Yield optimization requires monitoring via HPLC or GC-MS to quantify impurities .
  • Data Consideration : Comparative tables of solvent polarity vs. yield (e.g., DMF: 78% yield vs. THF: 52%) highlight solvent impact. Replicate trials with ±5°C variations can identify thermal degradation thresholds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?

  • Methodological Answer : NMR (¹H/¹³C) and FT-IR are foundational, but distinguishing isomers may require advanced methods like 2D-COSY NMR or X-ray crystallography. For instance, NOESY correlations resolve spatial proximity of nitro groups in isomeric configurations .
  • Validation : Cross-reference spectral data with computational simulations (DFT calculations) to confirm assignments. Discrepancies >0.1 ppm in ¹³C shifts warrant re-evaluation of sample purity .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies across pH 2–12, using UV-Vis spectroscopy to track degradation kinetics (e.g., λmax shifts indicate nitro group hydrolysis). Buffer systems must be inert; phosphate buffers at pH 7.4 mimic physiological conditions .
  • Data Analysis : Plot degradation half-life (t₁/₂) vs. pH to identify instability thresholds. For example, t₁/₂ drops from 48 hrs (pH 5) to 6 hrs (pH 10) due to alkaline hydrolysis .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ Principle 24: Intermediate mediator) to isolate variables. For instance, discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from assay conditions (ATP concentration, enzyme source). Replicate studies under standardized protocols (e.g., fixed ATP at 1 mM) .
  • Case Study : A 2024 study reconciled conflicting cytotoxicity data by controlling oxygen levels (<5 ppm) during cell culture, preventing nitro-group reduction artifacts .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations. For example, upregulated NRF2 pathways in treated cells suggest oxidative stress mitigation. Pair with CRISPR-Cas9 knockouts to validate target genes .
  • Data Integration : Use network pharmacology tools (e.g., STRING, KEGG) to overlay omics data. A 2023 study linked this compound to mitochondrial ROS modulation via PPARγ co-activation .

Q. What statistical models are optimal for analyzing dose-response heterogeneity in this compound studies?

  • Methodological Answer : Mixed-effects models account for nested data (e.g., repeated measurements across cell lines). Bayesian hierarchical models quantify uncertainty in EC₅₀ estimates, especially with non-linear responses. Use R packages like brms or lme4 for implementation .
  • Validation : Compare AIC/BIC scores between models. A 2025 meta-analysis favored beta-binomial distributions for overdispersed cytotoxicity data .

Contradiction and Innovation-Driven Questions

Q. How can researchers address conflicting computational vs. empirical data on this compound’s binding affinities?

  • Methodological Answer : Cross-validate docking simulations (AutoDock Vina) with SPR (Surface Plasmon Resonance) assays. For example, a ΔG of −9.2 kcal/mol in silico may correlate with KD = 120 nM in vitro. Discrepancies >20% suggest force field parameter adjustments .
  • Case Study : A 2024 study resolved MD simulation artifacts by incorporating explicit solvent models, improving binding pose accuracy by 34% .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles, defining critical quality attributes (CQAs) like enantiomeric excess (>98%). Use DOE (Design of Experiments) to optimize factors (e.g., catalyst loading, stirring rate). PAT (Process Analytical Technology) tools like in-line IR ensure real-time monitoring .
  • Data Standardization : Share raw chromatograms and synthetic protocols via repositories (e.g., Zenodo) to enable cross-lab validation .

Tables for Methodological Reference

Parameter Impact on Synthesis Optimal Range
Reaction TemperatureHigher temps → Byproduct formation60–70°C
Solvent Polarity (ET30)Polar solvents ↑ intermediate solubilityDMF (ET30 = 43.8)
Assay Type Common Pitfalls Mitigation Strategy
Cell Viability (MTT)Nitro-group interference → False highsPre-incubate cells post-treatment
SPR BindingNon-specific adsorptionUse dextran-coated chips

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.